molecular formula C27H19N3O3S2 B2473305 5-(furan-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 727689-93-2

5-(furan-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2473305
CAS RN: 727689-93-2
M. Wt: 497.59
InChI Key: RIUAZYJWCIDPQP-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H19N3O3S2 and its molecular weight is 497.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

The compound is utilized as a key building block in the synthesis of various heterocyclic compounds, especially those containing pyrimidine and pyridazine structural fragments. These compounds have been shown to demonstrate pronounced plant-growth regulatory activity and are critical in the development of biologically active compounds with heterocyclic moieties like pyridine and pyridazine fragments (Aniskova et al., 2017).

Antimicrobial and Anti-Tubercular Activities

Derivatives of this compound have been synthesized and characterized for potential antibacterial, antifungal, and anti-tubercular properties. Specifically, 5-substitued-3-(5-(4-(furan-2-yl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-ylimino)indolin-2-one derivatives have shown significant in vitro activity against a range of microbial strains (Akhaja & Raval, 2012).

Antinociceptive and Anti-inflammatory Properties

A series of derivatives containing the compound have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. These compounds, especially those with certain substituents like methyl, hydroxy, fluoro, chloro, bromo, and nitro, have shown significant activity in reducing pain and inflammation without causing significant side effects (Selvam et al., 2012).

Potential in Anticancer Treatment

Certain derivatives of this compound have demonstrated potent inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial in DNA synthesis and cell replication. These properties make these derivatives potential candidates for cancer treatment, with studies showing remarkable dual inhibitory activities (Gangjee et al., 2008).

Versatility in Heterocyclic Chemistry

The compound's versatility is highlighted in the synthesis of diverse heterocyclic compounds. It's used in reactions leading to the formation of pyrimido[5,4-b]indole derivatives, indicating its utility in constructing complex molecular architectures with potential biological activities (Shestakov et al., 2009).

properties

IUPAC Name

5-(furan-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O3S2/c1-16-23(18-10-5-6-11-20(18)28-16)21(31)15-35-27-29-25-24(19(14-34-25)22-12-7-13-33-22)26(32)30(27)17-8-3-2-4-9-17/h2-14,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUAZYJWCIDPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one

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